![molecular formula C9H14O2 B3058620 2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane CAS No. 904815-50-5](/img/structure/B3058620.png)

2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane

Vue d'ensemble

Description

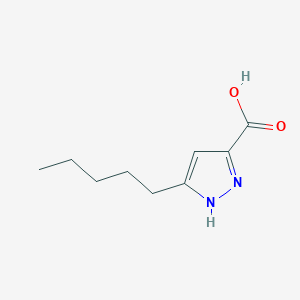

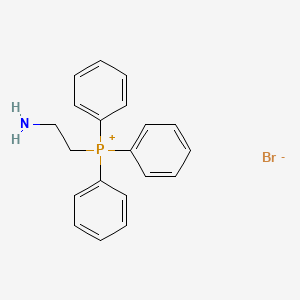

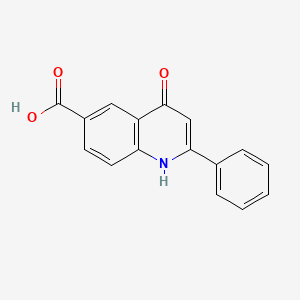

2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane is a chemical compound with the molecular formula C9H14O2 . It is also known by other names such as DMDO or DBA. The compound has a molecular weight of 154.21 g/mol .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C9H14O2/c1-9(2,3)5-4-8-10-6-7-11-8/h8H,6-7H2,1-3H3 . The Canonical SMILES representation is CC(C)(C)C#CC1OCCO1 . These representations provide a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 18.5 Ų and contains 11 heavy atoms . It has a complexity of 183 and a covalently-bonded unit count of 1 . The compound has a XLogP3-AA value of 1.8, indicating its lipophilicity .Applications De Recherche Scientifique

Renewable Energy Sources

- A study by Harvey, Merriman, and Quintana (2016) in "ChemSusChem" focuses on the use of 2,3-Butanediol (2,3-BD), a renewable alcohol, for producing a mixture of dioxolanes, which have potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents. The study found that the dioxolane mixture has a high anti-knock index and a significantly higher volumetric net heat of combustion compared to ethanol, making it a promising renewable energy source (Harvey, Merriman, & Quintana, 2016).

Chemical Synthesis

- Research by Amako et al. (2015) in "Chemical communications" investigates the chiroptical properties of 1,3-dioxolane derivatives. They studied 2,2-Dimethyl-1,3-dioxolane and its cryptochirality, which was revealed in the photoexcited state by circularly polarized luminescence signals. This has implications in stereochemistry and molecular design (Amako et al., 2015).

Material Science

- D′alelio and Huemmer's study (1967) in "Journal of Polymer Science Part A" discusses the synthesis of various vinyl monomers containing the 2‐oxo‐1,3‐dioxolane group. They explored the copolymerization of these monomers and their post-polymerization behavior under UV light and heat, indicating applications in polymer chemistry and material sciences (D′alelio & Huemmer, 1967).

Additional Insights

Other studies explore various aspects such as the reaction mechanisms involving dioxolane compounds, their use in different chemical synthesis processes, and their potential applications in bio-derived fuels and other sectors. For example, Kwon and Xuan's (2021) study in "Fuel" investigates the pyrolysis of bio-derived dioxolane fuels, providing insights into their potential applications as biodiesels (Kwon & Xuan, 2021).

Propriétés

IUPAC Name |

2-(3,3-dimethylbut-1-ynyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-9(2,3)5-4-8-10-6-7-11-8/h8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWJUDAYPSQDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC1OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587687 | |

| Record name | 2-(3,3-Dimethylbut-1-yn-1-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane | |

CAS RN |

904815-50-5 | |

| Record name | 2-(3,3-Dimethylbut-1-yn-1-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058550.png)

![4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B3058551.png)

![Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B3058559.png)